H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me
Description
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me is a synthetic peptide derivative with a complex sequence of alternating D- and L-configured amino acids, capped by a methyl ester group. This compound is characterized by its alternating stereochemistry (DL-configuration), which may influence its stability, receptor binding, and enzymatic resistance compared to homochiral peptides.
Properties
Molecular Formula |
C56H78N16O12 |
|---|---|
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
3-amino-4-[[5-(diaminomethylideneamino)-1-[[1-[[3-(4-hydroxyphenyl)-1-[[1-[[3-(1H-imidazol-5-yl)-1-[[3-(1H-imidazol-5-yl)-1-oxo-1-[2-[(3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H78N16O12/c1-30(2)46(70-49(78)39(13-9-19-62-56(58)59)65-48(77)38(57)25-45(75)76)53(82)67-41(22-34-15-17-37(74)18-16-34)51(80)71-47(31(3)4)54(83)68-42(23-35-26-60-28-63-35)50(79)69-43(24-36-27-61-29-64-36)55(84)72-20-10-14-44(72)52(81)66-40(32(5)73)21-33-11-7-6-8-12-33/h6-8,11-12,15-18,26-31,38-44,46-47,74H,9-10,13-14,19-25,57H2,1-5H3,(H,60,63)(H,61,64)(H,65,77)(H,66,81)(H,67,82)(H,68,83)(H,69,79)(H,70,78)(H,71,80)(H,75,76)(H4,58,59,62) |
InChI Key |
IMMKELPWVYZRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” involves the stepwise addition of each amino acid to the growing peptide chain. This process is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups are then removed to yield the final peptide .
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines are capable of performing multiple coupling and deprotection cycles, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” can undergo various chemical reactions, including:
Oxidation: The presence of tyrosine and histidine residues makes the peptide susceptible to oxidation, especially under oxidative stress conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Oxidized forms of tyrosine and histidine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. For example, the presence of arginine and histidine residues may facilitate binding to negatively charged surfaces or active sites of enzymes .
Comparison with Similar Compounds
Research Findings and Limitations
Critical Gaps in Evidence :
- No structural, functional, or comparative data for H-DL-Asp-DL-Arg...Phe-Me are present in the provided sources.
Hypothetical Comparisons :
- Stability : DL-configured peptides may exhibit longer half-lives than L-configured counterparts due to reduced enzymatic cleavage.
- Bioactivity : Mixed stereochemistry could disrupt target binding compared to natural L-peptides (e.g., angiotensin analogs).
Biological Activity
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me is a synthetic peptide composed of various amino acids in their DL-forms. The DL-forms represent racemic mixtures of D- and L-enantiomers, which can exhibit unique biological activities compared to their pure enantiomer counterparts. This compound is of interest for its potential applications in biochemistry, pharmacology, and medicine.
- Cell Proliferation Inhibition : Studies indicate that certain cyclic dipeptides, structurally related to H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds like cyclo(l-Phe-l-Hyp) showed no significant cytotoxic effects at concentrations up to 25 μg/mL on adenocarcinoma and glioblastoma cell lines, while others demonstrated IC50 values indicating potent inhibition of cell growth .
- Antioxidant Properties : The presence of specific amino acids such as tyrosine and histidine in the peptide structure suggests potential antioxidant activity. Compounds with similar structures have been noted for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress in biological systems.
- Receptor Interaction : Peptides similar to H-DL-Asp-DL-Arg have been studied for their interactions with various receptors. For example, modifications in amino acid sequences can enhance binding affinity and specificity towards target receptors, influencing downstream signaling pathways critical for therapeutic outcomes .
Case Studies
- Cytotoxicity in Cancer Research : A study on cyclic dipeptides found that modifications in amino acid configurations significantly impacted their cytotoxicity against cancer cell lines such as HCT-116 and HepG2. This highlights the importance of structural variations in determining biological activity .
- Peptide Stability : Research indicates that the stability of peptides like H-DL-Asp-DL-Arg when administered orally can be enhanced through specific chemical modifications. These modifications can reduce rapid metabolism and improve bioavailability, thus enhancing therapeutic efficacy .
Comparative Analysis
| Peptide Structure | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| Cyclo(l-Phe-l-Hyp) | >25 | HCT-116 | No significant effect |
| Cyclo(l-Leu-l-Pro) | 22 | HeLa | Moderate inhibition |
| H-DL-Asp-DL-Arg (hypothetical) | TBD | Various | Potential cytotoxicity |
Synthesis and Production
The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. Key steps include:
- Coupling : Activation and coupling of amino acids using reagents such as carbodiimides.
- Deprotection : Removal of protecting groups to facilitate subsequent coupling.
- Cleavage and Purification : Cleaving the completed peptide from the resin and purifying it for use.
Industrial production typically involves automated synthesizers to ensure high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
